
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学的研究の応用
Polymerization Kinetics and Mechanisms
Research by Cho et al. (1999) investigated the polymerization kinetics of a structurally similar compound, 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, revealing insights into the polymerization mechanisms via a dihydrothiophene intermediate. This study contributes to understanding the polymerization behavior of thiophene derivatives, which is crucial for developing new polymeric materials with desired properties (Cho et al., 1999).
Anticancer Activities
Atta and Abdel-Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and explored their anticancer activities. Their work demonstrates the potential of thiophene derivatives in developing novel anticancer agents, highlighting the relevance of chemical modifications to enhance biological activity (Atta & Abdel-Latif, 2021).
Antimicrobial and Docking Studies
Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, offering insights into their antimicrobial potential and molecular interactions. This research underscores the importance of thiophene derivatives as prospective antimicrobial agents and their mechanism of action at the molecular level (Talupur et al., 2021).
Novel Synthetic Routes and Molecular Rearrangements
Research on the synthesis of thiophene derivatives and their subsequent rearrangements contributes to the fundamental understanding of chemical reactivity and provides new pathways for synthesizing complex organic molecules. For instance, the work by Abu-El-Halawa et al. (2008) on the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones via intramolecular cyclization processes reveals novel synthetic strategies and the potential for developing new chemical entities with specific properties (Abu-El-Halawa et al., 2008).
Electrochromic Properties and Molecular Engineering
Lucas et al. (2003) discussed the synthesis of dithienylcyclopentene optical molecular switches, illustrating the application of thiophene derivatives in developing materials with light-induced switching properties. This area of research opens up possibilities for using thiophene-based compounds in smart materials and nanotechnology applications (Lucas et al., 2003).
作用機序
Target of Action
The primary targets of 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activities . .
Mode of Action
Thiophene derivatives, in general, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to summarize the affected biochemical pathways. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
As a thiophene derivative, it may share some of the biological activities common to this class of compounds .
将来の方向性
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
特性
IUPAC Name |
2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS2/c11-7-3-6(8(12)17-7)9(15)14-10-5(4-13)1-2-16-10/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYJPOCKZOGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

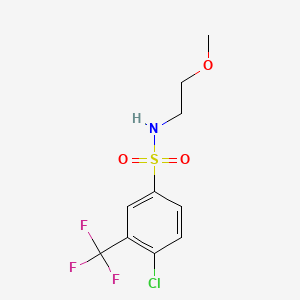
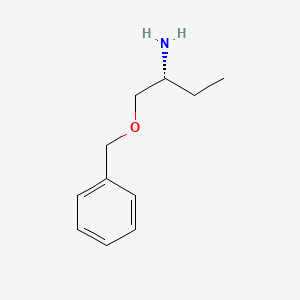
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)

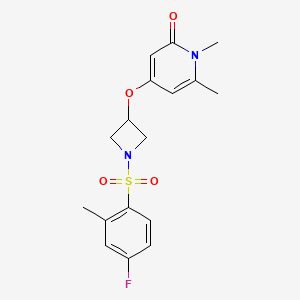
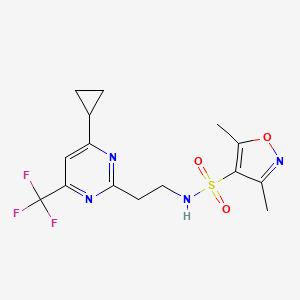
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
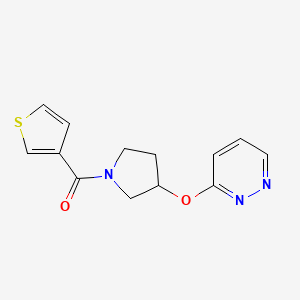
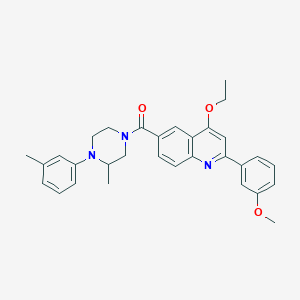
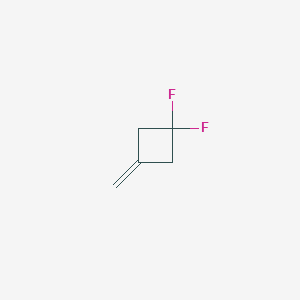
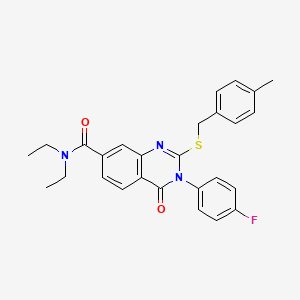
![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)